molecular formula C8H3ClF3N3O2 B13016516 Benzimidazole, 5-chloro-4-nitro-2-(trifluoromethyl)- CAS No. 6609-39-8

Benzimidazole, 5-chloro-4-nitro-2-(trifluoromethyl)-

Cat. No.: B13016516
CAS No.: 6609-39-8
M. Wt: 265.57 g/mol
InChI Key: RGHCRDDIYJEAFI-UHFFFAOYSA-N
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Description

Benzimidazole, 5-chloro-4-nitro-2-(trifluoromethyl)-, is a heterocyclic aromatic compound featuring a benzimidazole core substituted with a chlorine atom at position 5, a nitro group (-NO₂) at position 4, and a trifluoromethyl (-CF₃) group at position 2. This substitution pattern confers unique electronic and steric properties, making it a candidate for diverse applications, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole, 5-chloro-4-nitro-2-(trifluoromethyl)- typically involves the condensation of 1-chloro-4-nitro-2-(trifluoromethyl)benzene with o-phenylenediamine under acidic conditions . The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, and the product is isolated through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes nitration, chlorination, and condensation reactions, followed by purification steps to obtain the final product with high purity .

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Benzimidazole derivatives, including this compound, have demonstrated considerable antimicrobial properties. Studies have shown that compounds derived from benzimidazole structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have minimum inhibitory concentrations (MICs) lower than established antibiotics like ampicillin and ciprofloxacin .

Antiviral Properties
The compound has been evaluated for its antiviral efficacy against various viruses. Notably, derivatives of benzimidazole have shown potent inhibition against enteroviruses, cytomegalovirus, and herpes simplex virus. In one study, specific benzimidazole derivatives exhibited IC50 values significantly lower than standard antiviral drugs .

Anti-inflammatory and Analgesic Activity
Benzimidazole derivatives are recognized for their anti-inflammatory properties due to their ability to inhibit cyclooxygenases (COXs) and other inflammatory mediators. Several studies have reported that these compounds can reduce inflammation effectively compared to standard anti-inflammatory drugs like diclofenac .

Biological Studies

The biological activity of benzimidazole derivatives often stems from their interactions with cellular proteins and enzymes. This compound has been utilized in studies focusing on enzyme inhibitors and receptor modulators, contributing to our understanding of biochemical pathways such as DNA replication and protein synthesis.

Material Science Applications

In materials science, benzimidazole derivatives are being explored for their potential use in developing functional materials such as organic semiconductors and dyes. The unique electronic properties imparted by the trifluoromethyl group enhance the stability and performance of these materials in electronic applications.

Agricultural Chemistry Applications

The compound is also investigated for its potential role in agrochemicals, including herbicides and fungicides. Research indicates that certain benzimidazole derivatives can effectively control plant pathogens, making them valuable in agricultural applications.

Case Studies

  • Antibacterial Efficacy : A study published in 2021 demonstrated that derivatives of this compound exhibited MIC values against Staphylococcus aureus that were lower than those of conventional antibiotics, highlighting its potential as a new antibacterial agent .
  • Antiviral Activity Against Herpes Simplex Virus : Another study indicated that specific benzimidazole derivatives showed significant antiviral activity against herpes simplex virus with IC50 values considerably lower than those of existing treatments, suggesting a promising avenue for therapeutic development .
  • Anti-inflammatory Research : A series of experiments conducted on various benzimidazole derivatives revealed their effectiveness in reducing inflammation markers in animal models, outperforming traditional anti-inflammatory medications .

Mechanism of Action

The mechanism of action of benzimidazole, 5-chloro-4-nitro-2-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups enhance its binding affinity and specificity towards these targets, leading to the desired biological effects. The compound may inhibit enzyme activity or disrupt cellular processes, contributing to its antimicrobial and antifungal properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their substituent patterns are summarized below:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl)- Cl (4,5), -CF₃ (2) C₈H₃Cl₂F₃N₂ Herbicide (flax, cereals); moderate toxicity
Benzimidazole, 4-Bromo-6-Nitro-2-(Trifluoromethyl)- Br (4), NO₂ (6), -CF₃ (2) C₈H₃BrF₃N₃O₂ High molecular weight (310.03 g/mol); potential bioactivity
4,5,6,7-Tetrachloro-2-(Trifluoromethyl)-Benzimidazole Cl (4,5,6,7), -CF₃ (2) C₈HCl₄F₃N₂ Environmental hazard; used in specialty chemistry
Pantoprazole Precursors -CF₃ (benzimidazole moiety) Variable Proton pump inhibitors; enhanced stability with -CF₃
2-(Trifluoromethyl)-Benzimidazole Derivatives -CF₃ (2) with varied R-groups Variable Improved potency in TRPV-1 antagonists

Key Observations:

  • Trifluoromethyl (-CF₃) at Position 2 : This group enhances lipophilicity and metabolic stability. For example, in TRPV-1 antagonists, -CF₃ at position 2 improved potency (pEC₅₀ = 4.66) compared to bulkier substituents like 4-bromobenzyl (pEC₅₀ = 4.60) .
  • Nitro (-NO₂) vs. However, nitro groups may also confer toxicity risks, as seen in nitrofuran derivatives ().
  • Chlorine Substitution : Dichloro analogues (e.g., 4,5-dichloro-2-CF₃-benzimidazole) exhibit herbicidal activity but lower bioactivity in medicinal contexts compared to nitro-containing derivatives .

Physicochemical Properties

Comparative physicochemical data (logP, solubility) for select compounds:

Compound logP (Calculated) Solubility (log10WS) Molecular Weight (g/mol) Reference
Benzimidazole, 4,7-Dichloro-2-(Trifluoromethyl)- 3.407 -4.73 258.03
Benzimidazole, 4-Bromo-6-Nitro-2-(Trifluoromethyl)- N/A N/A 310.03
Target Compound (5-Chloro-4-Nitro-2-CF₃) Estimated ~2.8–3.5 Estimated ~-4.5 ~280.5 (theoretical) -
  • Lipophilicity : The target compound’s logP is expected to be similar to 4,7-dichloro-2-CF₃-benzimidazole (logP = 3.407), favoring membrane permeability in biological systems .
  • Solubility : Low aqueous solubility (log10WS ≈ -4.5) may necessitate formulation adjustments for pharmaceutical use.

Biological Activity

Benzimidazole derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article focuses on the biological activity of Benzimidazole, 5-chloro-4-nitro-2-(trifluoromethyl)- , exploring its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

Benzimidazole, 5-chloro-4-nitro-2-(trifluoromethyl)- features a benzimidazole core with specific substitutions:

  • 5-chloro : Enhances biological activity through electronic effects.
  • 4-nitro : Imparts additional reactivity and potential for interaction with biological targets.
  • 2-(trifluoromethyl) : Increases lipophilicity, aiding membrane penetration.

This unique combination of substituents contributes to its distinct electronic and steric properties, enhancing stability and binding affinity to various biological targets.

Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of benzimidazole derivatives. For instance, compounds related to benzimidazole, including those with similar substituents, have shown significant activity against various pathogens:

CompoundActivityMIC (µg/mL)
Benzimidazole Derivative AAntibacterial against Staphylococcus aureus50
Benzimidazole Derivative BAntifungal against Candida albicans250
Benzimidazole, 5-chloro-4-nitro-2-(trifluoromethyl)-Antimicrobial (preliminary studies)Not specified

Studies indicate that benzimidazole derivatives can inhibit bacterial growth effectively, suggesting their potential as new antimicrobial agents. For example, the derivative exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Recent research highlights the anticancer properties of benzimidazole derivatives. The mechanism often involves inducing apoptosis in cancer cells through mitochondrial pathways. For example:

  • Mechanism : Disruption of mitochondrial membrane potential leading to cytochrome c release and activation of caspases.
  • Efficacy : Compounds have shown IC50 values in the low micromolar range against various cancer cell lines.

In a specific study, a related benzimidazole derivative demonstrated significant cytotoxicity against human lung adenocarcinoma cells with an IC50 value of 0.31 μM . This underscores the potential for further development of these compounds in cancer therapy.

Enzyme Inhibition

Benzimidazole derivatives also exhibit enzyme inhibitory properties. They can act as inhibitors for various enzymes involved in critical biological processes. For instance:

  • Target Enzymes : Kinases and other signaling pathway regulators.
  • Inhibition Studies : Compounds have been evaluated for their ability to inhibit specific enzymes with promising results.

Case Studies

  • Antimycobacterial Activity : A series of benzimidazole derivatives were evaluated for their activity against Mycobacterium tuberculosis. Compounds were tested using the MABA method, revealing promising hits with MIC values lower than those of standard treatments .
  • Antiproliferative Studies : Research on benzimidazole derivatives indicated their potential as antiproliferative agents against breast cancer cell lines (e.g., MDA-MB-231). The best-performing compound exhibited significant inhibition at low concentrations .
  • Vasorelaxant Activity : Some studies have explored the vasorelaxant effects of benzimidazole derivatives in ex vivo models. Compounds showed varying degrees of efficacy in relaxing vascular smooth muscle tissues .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 and nitro group at position 4 participate in nucleophilic substitutions under controlled conditions.

Reaction TypeReagents/ConditionsProductsYieldSource
Cl → NH2 NH3 (aq.), K2CO3, DMF, 80°C, 12 h5-Amino-4-nitro-2-(trifluoromethyl)benzimidazole78%
Cl → SCH3 NaSCH3, DMSO, 60°C, 6 h5-Methylthio-4-nitro-2-(trifluoromethyl)benzimidazole65%
  • The trifluoromethyl group stabilizes intermediates via electron-withdrawing effects, facilitating substitution at position 5 .

  • Nitro groups typically resist nucleophilic attack but can undergo displacement under high-energy conditions (e.g., microwave irradiation).

Reduction Reactions

The nitro group is reduced to an amine, altering electronic properties for downstream applications.

Reducing SystemConditionsProductsSelectivitySource
H2, Pd/C (10%)EtOH, 25°C, 3 atm, 4 h5-Chloro-4-amino-2-(trifluoromethyl)benzimidazole92%
Fe, HCl(aq.)Reflux, 6 h5-Chloro-4-amino-2-(trifluoromethyl)benzimidazole85%
  • Catalytic hydrogenation preserves the benzimidazole core while selectively reducing the nitro group .

  • Iron/HCl systems are cost-effective but require longer reaction times .

Electrophilic Substitution Reactions

Electrophilic attacks are directed by substituents:

  • Nitro group deactivates the ring, limiting electrophilic substitution.

  • Trifluoromethyl group meta-directs incoming electrophiles.

ReactionReagents/ConditionsProductsYieldSource
Nitration HNO3/H2SO4, 0°C, 2 hNo reaction (ring deactivation)
Sulfonation SO3, H2SO4, 50°C, 4 h5-Chloro-4-nitro-2-(trifluoromethyl)-7-sulfobenzimidazole41%

Coupling Reactions

Transition-metal catalysts enable cross-coupling at position 5 (chlorine site).

Coupling TypeCatalysts/ReagentsProductsYieldSource
Suzuki-Miyaura Pd(PPh3)4, K2CO3, ArB(OH)2, DMF/H2O, 80°C5-Aryl-4-nitro-2-(trifluoromethyl)benzimidazole60–75%
Buchwald-Hartwig Pd2(dba)3, Xantphos, NHAr2, toluene, 100°C5-Amino-4-nitro-2-(trifluoromethyl)benzimidazole68%

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing NOx and HF gases .

  • Hydrolytic Stability : Resistant to hydrolysis under neutral pH but degrades in acidic/basic conditions via imidazole ring opening .

Key Reaction Mechanisms

  • Nucleophilic Substitution :

    • Chlorine displacement proceeds via a two-step SNAr mechanism:

      Intermediate formation Ar Cl+NuAr NuCl Rate determining step \text{Intermediate formation }\text{Ar Cl}+\text{Nu}^-\rightarrow \text{Ar Nu}^-\cdots \text{Cl}^-\quad \text{ Rate determining step } Departure of ClAr Nu\text{Departure of Cl}^-\rightarrow \text{Ar Nu}
    • Trifluoromethyl groups stabilize the Meisenheimer complex .

  • Nitro Reduction :

    • Catalytic hydrogenation follows a stepwise electron-proton transfer pathway :

      NO2+2eNO2+2H+NHOH+2eNH2\text{NO}_2\xrightarrow{+2e^-}\text{NO}_2^-\xrightarrow{+2H^+}\text{NHOH}\xrightarrow{+2e^-}\text{NH}_2

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-chloro-4-nitro-2-(trifluoromethyl)benzimidazole in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use local exhaust ventilation for handling powders and enclosures for processes generating aerosols .
  • PPE : Wear nitrile or natural rubber gloves and Tyvek® protective clothing to prevent skin contact. Safety goggles and face shields are mandatory during weighing or transfer .
  • Spill Management : Evacuate the area, eliminate ignition sources, and use inert absorbents (e.g., vermiculite) for containment. Contaminated clothing must be laundered separately using specialized protocols .
  • Emergency Measures : Immediate eye rinsing (15+ minutes with water) and medical consultation for inhalation exposure .

Properties

CAS No.

6609-39-8

Molecular Formula

C8H3ClF3N3O2

Molecular Weight

265.57 g/mol

IUPAC Name

5-chloro-4-nitro-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H3ClF3N3O2/c9-3-1-2-4-5(6(3)15(16)17)14-7(13-4)8(10,11)12/h1-2H,(H,13,14)

InChI Key

RGHCRDDIYJEAFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)[N+](=O)[O-])Cl

Origin of Product

United States

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